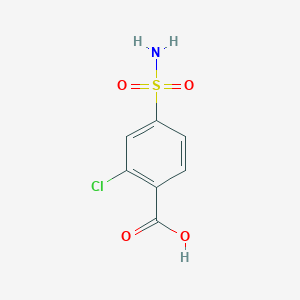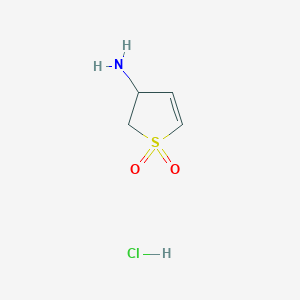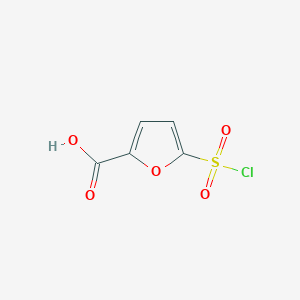
2-Chloro-4-sulfamoylbenzoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 2-Chloro-4-sulfamoylbenzoic acid is1S/C7H6ClNO4S/c8-6-3-4 (14 (9,12)13)1-2-5 (6)7 (10)11/h1-3H, (H,10,11) (H2,9,12,13) . This indicates the presence of a chlorine atom, a sulfamoyl group, and a carboxylic acid group in the molecule . Physical And Chemical Properties Analysis
2-Chloro-4-sulfamoylbenzoic acid is a solid substance . It should be stored in a dark place at room temperature . The compound has a molecular weight of 235.65 .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
2-Chloro-4-sulfamoylbenzoic acid is used in the synthesis of novel uridyl sulfamoylbenzoate derivatives, which are potential anticancer agents . These compounds target the M1 subunit of human ribonucleotide reductase (hRRM1), an enzyme that plays a key role in cancer chemotherapy . The enzyme catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides, and its activity is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .
Organic Synthesis
2-Chloro-4-sulfamoylbenzoic acid is an aryl fluorinated building block employed in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new materials and pharmaceuticals .
Synthesis of Sulfamoylbenzoate Derivatives
This compound is used in the synthesis of six novel nucleoside analogues modified with benzenesulfonamide derivatives . These derivatives have shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site .
In Silico ADMET Evaluations
In silico ADMET evaluations of the sulfamoylbenzoate nucleosides enhanced with electron-withdrawing groups have shown favorable pharmacological and toxicity profiles with excellent solubility scores . This suggests that these compounds could be potential RNR inhibitors and are worth further investigation as RNR‐targeted anticancer drugs .
Crosslinking Reagent
While not directly related to 2-Chloro-4-sulfamoylbenzoic acid, its close relative 4-Sulfamoylbenzoic acid is used as a crosslinking reagent in organic synthesis . Given the structural similarity, it’s possible that 2-Chloro-4-sulfamoylbenzoic acid could have similar applications.
Synthesis of Chloride and Isocyanate Derivatives
Again, drawing from the applications of 4-Sulfamoylbenzoic acid, it’s used to synthesize 4-sulfamoylbenzoyl chloride and isocyanate derivatives . By analogy, 2-Chloro-4-sulfamoylbenzoic acid might also be used in similar reactions.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in the reduction of ribonucleotides to 2’-deoxyribonucleotides, a rate-limiting step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .
Mode of Action
2-Chloro-4-sulfamoylbenzoic acid interacts with its target, hRRM1, by forming strong hydrogen bonds with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . This interaction inhibits the activity of hRRM1, thereby disrupting the production of dNTPs and affecting DNA synthesis .
Biochemical Pathways
The inhibition of hRRM1 by 2-Chloro-4-sulfamoylbenzoic acid affects the biochemical pathway responsible for the conversion of ribonucleotides to 2’-deoxyribonucleotides . This disruption in the pathway leads to a decrease in the production of dNTPs, which are essential for DNA replication and repair .
Result of Action
The molecular and cellular effects of 2-Chloro-4-sulfamoylbenzoic acid’s action primarily involve the disruption of DNA synthesis. By inhibiting hRRM1 and reducing the production of dNTPs, the compound can potentially halt the replication and repair of DNA . This mechanism of action suggests potential applications in cancer chemotherapy, where the inhibition of DNA synthesis can prevent the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-sulfamoylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and interaction with its target . .
Eigenschaften
IUPAC Name |
2-chloro-4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOXWQNWRLQUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514662 | |
| Record name | 2-Chloro-4-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-sulfamoylbenzoic acid | |
CAS RN |
53250-84-3 | |
| Record name | 4-(Aminosulfonyl)-2-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)

![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)






![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)
